Benz[a]anthracen-3-ol-13C6
Description
Benz[a]anthracen-3-ol-13C6 (CAS: 4834-35-9, 13C6-labeled) is a stable isotope-labeled derivative of benz[a]anthracen-3-ol, a polycyclic aromatic hydrocarbon (PAH) with a hydroxyl group at the 3-position. This compound is primarily utilized as an internal standard in environmental and analytical chemistry, enabling precise quantification of PAHs in complex matrices via gas chromatography-mass spectrometry (GC-MS) . The incorporation of six carbon-13 atoms enhances its detectability in mass spectrometric analyses, reducing interference from non-labeled analogs in environmental samples. This compound is critical for studying PAH persistence, photodegradation, and bioavailability in ecosystems, particularly in soil and water systems . Its use ensures compliance with regulatory standards for PAH monitoring and advances research on pollutant fate and transformation.
Properties
Molecular Formula |
C₁₂¹³C₆H₁₂O |
|---|---|
Molecular Weight |
250.24 |
Synonyms |
3-Hydroxybenz[a]anthracene-13C6 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Research Findings
Environmental Persistence and Analytical Utility this compound exhibits identical chemical behavior to its non-labeled counterpart, making it ideal for tracing PAH degradation pathways. In contrast, non-hydroxylated PAHs like benz[a]anthracene show higher environmental persistence due to their hydrophobicity . The deuterated analog (Benz[a]anthracen-3-ol-d11) is preferred in nuclear magnetic resonance (NMR) studies, whereas 13C6 labeling is optimal for mass spectrometry due to reduced isotopic interference .
Functional Group Impact on Reactivity Hydroxylated derivatives (e.g., this compound) are more water-soluble than methylated or non-functionalized analogs, influencing their bioavailability and interaction with soil matrices . Methylated derivatives (e.g., 3-methylbenz[a]anthracene) are potent carcinogens, with studies showing their role in DNA adduct formation, unlike hydroxylated versions, which are less genotoxic .
Thermodynamic and Kinetic Behavior Benzannulated compounds with five-membered rings (e.g., FMB isomers) exhibit superior thermodynamic stability compared to six-membered analogs (SMB isomers), as shown in hydrogen-donor studies .
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